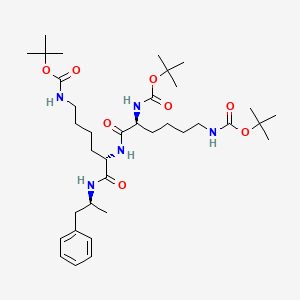
Emtricitabine N,N'-Methylene Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emtricitabine N,N’-Methylene Dimer is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prophylaxis of HIV. This compound is characterized by its molecular formula C17H20F2N6O6S2 and a molecular weight of 506.5 g/mol
Vorbereitungsmethoden
The synthesis of Emtricitabine N,N’-Methylene Dimer involves several steps, starting from the base compound Emtricitabine. The synthetic route typically includes the following steps:
Formation of the Intermediate: Emtricitabine is reacted with formaldehyde to form the intermediate compound.
Dimerization: The intermediate undergoes a dimerization reaction in the presence of a catalyst to form Emtricitabine N,N’-Methylene Dimer.
Industrial production methods are similar but scaled up to meet regulatory standards and ensure high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the desired dimer while minimizing by-products .
Analyse Chemischer Reaktionen
Emtricitabine N,N’-Methylene Dimer undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
Emtricitabine N,N’-Methylene Dimer has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of impurities.
Biology: Studied for its potential antiviral properties, particularly against HIV.
Medicine: Investigated for its role in combination therapies for HIV treatment.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes
Wirkmechanismus
The mechanism of action of Emtricitabine N,N’-Methylene Dimer is similar to that of Emtricitabine. It acts as a nucleoside reverse transcriptase inhibitor by competing with deoxycytidine 5’-triphosphate for incorporation into the viral DNA. This incorporation leads to chain termination, effectively inhibiting the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
Emtricitabine N,N’-Methylene Dimer is unique due to its dimeric structure, which may enhance its antiviral properties. Similar compounds include:
Emtricitabine: The base compound, a nucleoside reverse transcriptase inhibitor.
Lamivudine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Tenofovir: Often used in combination with Emtricitabine for HIV treatment.
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, which can influence their efficacy and safety profiles.
Eigenschaften
Molekularformel |
C17H20F2N6O6S2 |
|---|---|
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
5-fluoro-4-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C17H20F2N6O6S2/c18-8-1-24(10-5-32-12(3-26)30-10)16(28)22-14(8)20-7-21-15-9(19)2-25(17(29)23-15)11-6-33-13(4-27)31-11/h1-2,10-13,26-27H,3-7H2,(H,20,22,28)(H,21,23,29)/t10-,11-,12+,13+/m0/s1 |
InChI-Schlüssel |
CQCIQUZMNDIBBS-WUHRBBMRSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)NCNC3=NC(=O)N(C=C3F)[C@@H]4CS[C@@H](O4)CO)F |
Kanonische SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)NCNC3=NC(=O)N(C=C3F)C4CSC(O4)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




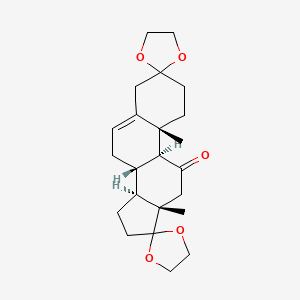
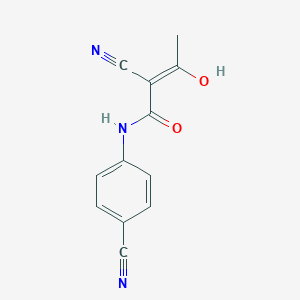
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
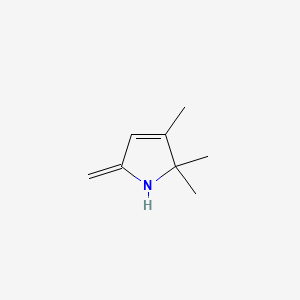
![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)


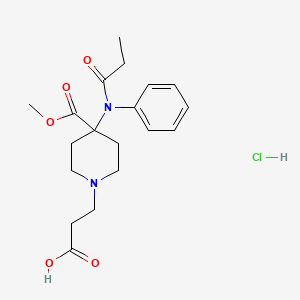
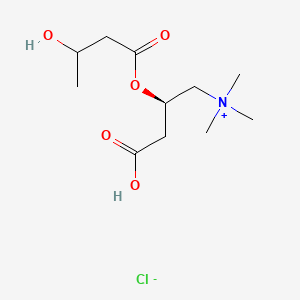

![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
